molecular formula C18H40ClNO3 B8766036 Phytosphingosine hydrochloride CAS No. 183117-20-6

Phytosphingosine hydrochloride

Cat. No.: B8766036
CAS No.: 183117-20-6
M. Wt: 354.0 g/mol
InChI Key: GDKAAHDFPOWGQE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Phytosphingosine hydrochloride can be synthesized through several methods. One common approach involves the reduction of phytosphingosine using sodium borohydride (NaBH4) in the presence of a suitable solvent like methanol. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Specific yeast strains, such as Saccharomyces cerevisiae, are used to produce phytosphingosine, which is then converted to its hydrochloride salt through acidification .

Chemical Reactions Analysis

Types of Reactions

Phytosphingosine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of 2-Aminooctadecane-1,3,4-triol, such as ketones, aldehydes, and substituted amino alcohols .

Scientific Research Applications

Phytosphingosine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Phytosphingosine hydrochloride exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phytosphingosine hydrochloride is unique due to its specific hydroxylation pattern, which imparts distinct biological activities. Its ability to modulate cell signaling and its anti-inflammatory properties make it particularly valuable in medical and cosmetic applications .

Properties

CAS No.

183117-20-6

Molecular Formula

C18H40ClNO3

Molecular Weight

354.0 g/mol

IUPAC Name

2-aminooctadecane-1,3,4-triol;hydrochloride

InChI

InChI=1S/C18H39NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20;/h16-18,20-22H,2-15,19H2,1H3;1H

InChI Key

GDKAAHDFPOWGQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)N)O)O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.275 mol of lithium aluminum hydride was introduced, under argon, with continual stirring, into tetrahydrofuran. The solution was then cooled to a temperature of 0° C., and 0.055 mol of methyl 2-hydroxyimino-3-oxo-4-acetoxyoctadecanoate was slowly added. The reaction mixture was then gradually heated to 60° C. At the end of the reaction, marked by the disappearance of the starting materials, the reaction mixture was hydrolysed while cold with a hydrochloric acid solution. A precipitate formed, which was filtered off, and then the solvent was evaporated under vacuum. After crystallizing from a mixture of ethyl ether and acetonitrile, a white solid was obtained which, filtered and dried, gave 14.2 g of 2-aminooctadecane-1,3,4-triol hydrochloride in the form of a white powder.
Quantity
0.275 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
methyl 2-hydroxyimino-3-oxo-4-acetoxyoctadecanoate
Quantity
0.055 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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